molecular formula C18H14N2O5 B14691889 3-Hydroxy-N-(2-methoxy-5-nitrophenyl)naphthalene-2-carboxamide CAS No. 33771-90-3

3-Hydroxy-N-(2-methoxy-5-nitrophenyl)naphthalene-2-carboxamide

Cat. No.: B14691889
CAS No.: 33771-90-3
M. Wt: 338.3 g/mol
InChI Key: HTKBCVYUPKHZJC-UHFFFAOYSA-N
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Description

3-Hydroxy-N-(2-methoxy-5-nitrophenyl)naphthalene-2-carboxamide is an organic compound with a complex structure that includes a naphthalene ring, a carboxamide group, and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-N-(2-methoxy-5-nitrophenyl)naphthalene-2-carboxamide typically involves the reaction of 3-hydroxy-2-naphthoic acid with 2-methoxy-5-nitroaniline under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the compound .

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-N-(2-methoxy-5-nitrophenyl)naphthalene-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Hydroxy-N-(2-methoxy-5-nitrophenyl)naphthalene-2-carboxamide has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the development of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of 3-Hydroxy-N-(2-methoxy-5-nitrophenyl)naphthalene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The nitrophenyl group can participate in electron transfer reactions, while the hydroxyl and carboxamide groups can form hydrogen bonds with target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Hydroxy-N-(2-methoxy-5-nitrophenyl)naphthalene-2-carboxamide is unique due to the presence of both a methoxy and a nitro group on the phenyl ring. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it valuable for specific applications in research and industry .

Properties

CAS No.

33771-90-3

Molecular Formula

C18H14N2O5

Molecular Weight

338.3 g/mol

IUPAC Name

3-hydroxy-N-(2-methoxy-5-nitrophenyl)naphthalene-2-carboxamide

InChI

InChI=1S/C18H14N2O5/c1-25-17-7-6-13(20(23)24)10-15(17)19-18(22)14-8-11-4-2-3-5-12(11)9-16(14)21/h2-10,21H,1H3,(H,19,22)

InChI Key

HTKBCVYUPKHZJC-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC3=CC=CC=C3C=C2O

Origin of Product

United States

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